![molecular formula C10H10Cl3NO2 B096123 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione CAS No. 15482-83-4](/img/structure/B96123.png)
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer. CCNU belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain.
Mécanisme D'action
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is a DNA alkylating agent, which means that it forms covalent bonds with DNA molecules, leading to DNA damage and cell death. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione primarily targets rapidly dividing cells, such as cancer cells, by interfering with their DNA replication and transcription processes. The mechanism of action of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione involves the formation of highly reactive intermediates, which can react with DNA bases and cause cross-linking between DNA strands.
Effets Biochimiques Et Physiologiques
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can cause various biochemical and physiological effects, including bone marrow suppression, gastrointestinal toxicity, and pulmonary toxicity. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can also cause neurotoxicity, which can lead to cognitive impairment, seizures, and peripheral neuropathy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier and target cancer cells in the brain. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione is also relatively stable and can be stored for long periods of time. However, 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has several limitations, including its toxicity and potential for side effects. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione also has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity.
Orientations Futures
There are several future directions for the research of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione. One potential direction is the development of new formulations of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione that can improve its efficacy and reduce its toxicity. Another direction is the investigation of the molecular mechanisms underlying 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione resistance in cancer cells. Additionally, the combination of 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione with other chemotherapeutic agents or immunotherapies may enhance its efficacy and reduce its toxicity. Overall, the research on 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has the potential to lead to new treatments for cancer and improve patient outcomes.
Méthodes De Synthèse
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione can be synthesized by the reaction of 1,2,4,5-tetrazine with 2-chloroethanol, followed by the reaction of the resulting product with 5-chloro-1,2,4-cyclohexadiene-1,4-dione. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
Numéro CAS |
15482-83-4 |
|---|---|
Nom du produit |
2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C10H10Cl3NO2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl3NO2/c11-1-3-14(4-2-12)8-6-9(15)7(13)5-10(8)16/h5-6H,1-4H2 |
Clé InChI |
MSHUKKIAVAFRSS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
SMILES canonique |
C1=C(C(=O)C=C(C1=O)Cl)N(CCCl)CCCl |
Autres numéros CAS |
15482-83-4 |
Synonymes |
2-[Bis(2-chloroethyl)amino]-5-chloro-p-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
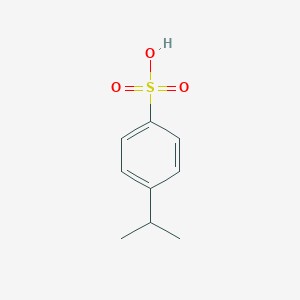
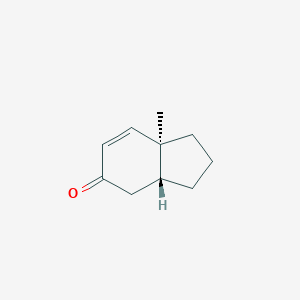
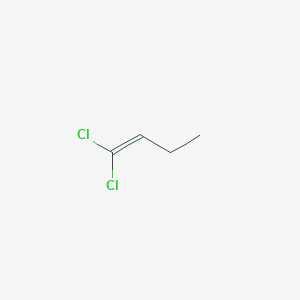
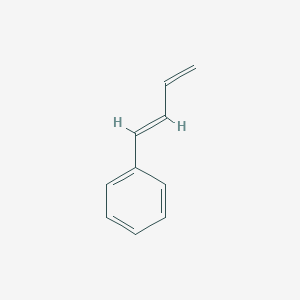

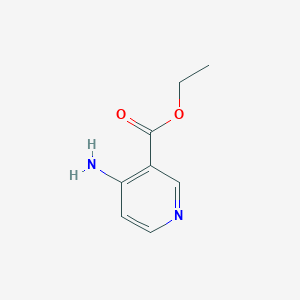
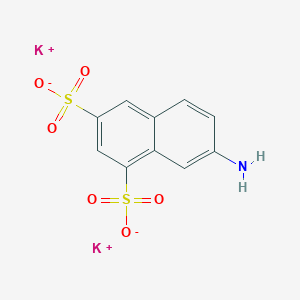
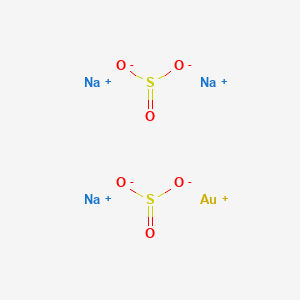
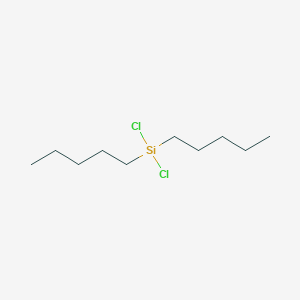
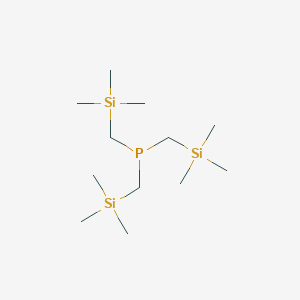
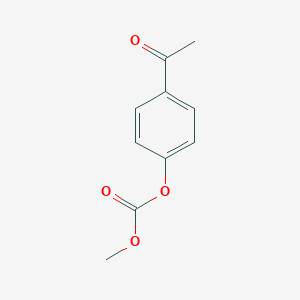
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)